3-[(3,4-Dimethylphenyl)amino]propanenitrile
Overview
Description
“3-[(3,4-Dimethylphenyl)amino]propanenitrile” is a chemical compound with the CAS Number: 36034-61-4 . It has a molecular weight of 174.25 . The IUPAC name for this compound is 3-(3,4-dimethylanilino)propanenitrile . The InChI code for this compound is 1S/C11H14N2/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8,13H,3,7H2,1-2H3 .
Molecular Structure Analysis
The molecular formula of “3-[(3,4-Dimethylphenyl)amino]propanenitrile” is C11H14N2 . The InChI key for this compound is GROVOTMEUUNEHM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“3-[(3,4-Dimethylphenyl)amino]propanenitrile” is a powder at room temperature . It has a melting point of 79-80 degrees Celsius .Scientific Research Applications
Photolysis and Reactivity Studies
The study by Guizzardi et al. (2001) explores the generation and reactivity of phenyl cations through the photolysis of chloroaniline derivatives. This research demonstrates the potential of using similar compounds in photochemical transformations to synthesize complex organic structures, highlighting their utility in organic synthesis and materials science (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Catalysis and Bond Formation
Ueno, Chatani, and Kakiuchi (2007) present a ruthenium-catalyzed carbon-carbon bond formation involving the cleavage of an aryl carbon-nitrogen bond in aniline derivatives with organoboronates. This method opens up new pathways for creating complex molecules, underscoring the importance of such compounds in catalytic processes (Ueno, Chatani, & Kakiuchi, 2007).
Synthesis of Heterocyclic Compounds
Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) detail the synthesis of new indole-containing heterocyclic compounds using 2-arylhydrazononitriles, demonstrating the antimicrobial activities of these compounds. This research signifies the potential of 3-[(3,4-Dimethylphenyl)amino]propanenitrile in the development of new pharmaceuticals and antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Electroluminescent Materials
Huang, Wu, Wang, Yang, and Cao (2004) investigate novel electroluminescent conjugated polyelectrolytes based on polyfluorene, which are synthesized through palladium-catalyzed Suzuki coupling reactions. The research emphasizes the application of such compounds in the development of new electroluminescent materials for optoelectronic devices (Huang, Wu, Wang, Yang, & Cao, 2004).
Large-Scale Synthesis Applications
Vishwanatha, Panguluri, Sureshbabu, and Basavaprabhu (2013) review the applications of propanephosphonic acid anhydride (T3P) in organic synthesis, highlighting its utility as a coupling and dehydrating agent. This study points to the versatility of compounds like 3-[(3,4-Dimethylphenyl)amino]propanenitrile in facilitating large-scale synthesis and diverse chemical reactions (Vishwanatha, Panguluri, Sureshbabu, & Basavaprabhu, 2013).
Safety And Hazards
The safety information for “3-[(3,4-Dimethylphenyl)amino]propanenitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
3-(3,4-dimethylanilino)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8,13H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROVOTMEUUNEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368581 | |
Record name | 3-(3,4-Dimethylanilino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylphenyl)amino]propanenitrile | |
CAS RN |
36034-61-4 | |
Record name | 3-(3,4-Dimethylanilino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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